(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[1-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O6S2/c1-32-10-9-27-21(31)15(35-22(27)34)11-13-18(24-16-5-3-4-7-26(16)20(13)30)25-8-6-23-19(29)14(25)12-17(28)33-2/h3-5,7,11,14H,6,8-10,12H2,1-2H3,(H,23,29)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBVFWMRZVOUCV-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Thioxothiazolidine Ring - Known for its antibacterial properties.
- Pyrido[1,2-a]pyrimidine Moiety - Associated with various biological activities, including antiviral effects.
- Piperazine Derivative - Often linked to neuroactive and antitumor properties.
Antimicrobial Activity
Research indicates that derivatives of the thioxothiazolidine ring exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that compounds derived from this structure showed efficacy exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 times .
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.03 | 0.06 |
| Micrococcus flavus | 0.01 | 0.02 |
The most sensitive bacterium identified was Enterobacter cloacae, while E. coli presented the highest resistance .
Antifungal Activity
The antifungal properties of this compound were also evaluated, showing good to excellent activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.06 mg/mL. The compound demonstrated the highest potency against Trichoderma viride and lesser effectiveness against Aspergillus fumigatus .
Antitumor Activity
In addition to its antimicrobial properties, studies have suggested that thiazolidinone derivatives may possess anticancer activity. Compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines including HCT116 (colon), MCF-7 (breast), and A549 (lung) .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.71 |
| MCF7 | 1.02 |
| A549 | 0.85 |
The mechanism underlying the biological activities of this compound involves several pathways:
- Inhibition of Bacterial Enzymes : The thiazolidinone core interacts with bacterial enzymes, disrupting cell wall synthesis.
- Antiviral Mechanisms : The pyrido[1,2-a]pyrimidine moiety acts as a non-nucleoside inhibitor of viral polymerases, including those involved in Hepatitis C and HIV .
- Apoptosis Induction in Cancer Cells : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Study on Antibacterial Efficacy : A clinical evaluation demonstrated that patients treated with formulations containing thiazolidinone derivatives showed significant reductions in bacterial load compared to controls.
- Anticancer Trials : In vitro studies revealed that treatment with these compounds led to a marked decrease in tumor size in xenograft models, emphasizing their potential as therapeutic agents.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of (Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate:
-
Antibacterial Activity :
- The compound has shown significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. In particular, derivatives of the thiazolidinone scaffold have demonstrated activity that exceeds traditional antibiotics like ampicillin and streptomycin by 10–50 times. The minimum inhibitory concentration (MIC) values for some derivatives were as low as to .
- The most susceptible bacterium was identified as Enterobacter cloacae, while Escherichia coli exhibited the highest resistance .
- Antifungal Activity :
Case Studies
Several case studies have documented the efficacy of (Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-y l)-3 -oxopiperazin - 2 -yl)acetate in various settings:
- In Vitro Studies :
- Docking Studies :
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing the thiazolidinone and pyrido[1,2-a]pyrimidinone moieties in this compound?
- Methodology :
- Use Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) for cyclocondensation reactions with aminopyridines. Optimize base selection (e.g., triethylamine or DBU), temperature (60–80°C), and reaction time (4–8 hours) to stabilize intermediates .
- Monitor reaction progress via TLC or HPLC to detect intermediates like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines.
Q. What spectroscopic techniques are critical for characterizing the Z-isomer configuration of the compound?
- Methodology :
- NMR : Analyze proton coupling patterns (e.g., vicinal coupling constants ) in the thiazolidinone ring to confirm Z-configuration .
- IR Spectroscopy : Identify carbonyl (C=O) and thione (C=S) stretching vibrations at ~1700 cm and ~1200 cm, respectively .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .
Q. How should stability studies be designed to assess degradation pathways under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability testing at 40°C/75% RH and 25°C/60% RH for 1–3 months. Use HPLC-MS to identify degradation products (e.g., hydrolysis of the methoxyethyl group or oxidation of the thioxothiazolidinone ring) .
- Compare degradation kinetics in buffered solutions (pH 1.2–7.4) to simulate physiological environments .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets like kinases or proteases?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., CDK2 or EGFR). Focus on interactions between the pyrido[1,2-a]pyrimidinone core and catalytic pockets .
- Apply density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for covalent binding .
Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs?
- Methodology :
- Synthesize analogs with modified substituents (e.g., replacing methoxyethyl with cyanoethyl) and test against cancer cell lines (e.g., MCF-7, HepG2).
- Use multivariate regression analysis to correlate electronic (Hammett σ) or steric (Taft ) parameters with IC values .
- Resolve discrepancies by evaluating off-target effects via phosphoproteomics or transcriptomics .
Q. What in vivo pharmacokinetic challenges arise from the compound’s thioxothiazolidinone moiety?
- Methodology :
- Conduct oral bioavailability studies in rodent models. Monitor plasma concentrations via LC-MS/MS to assess first-pass metabolism (e.g., cytochrome P450-mediated oxidation).
- Use microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., sulfur oxidation in the thiazolidinone ring) .
Q. How can synthetic byproducts or stereoisomeric impurities be minimized during scale-up?
- Methodology :
- Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative HPLC (C18 columns) to isolate the Z-isomer.
- Apply DoE (Design of Experiments) to refine reaction stoichiometry, avoiding overalkylation of the piperazin-2-yl acetate group .
Data Contradiction Resolution
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
- Perform solubility screening using the shake-flask method. Test in DMSO, ethanol, and aqueous buffers (e.g., PBS).
- Use Hansen solubility parameters to rationalize discrepancies. For example, the pyrido[1,2-a]pyrimidinone core may exhibit higher solubility in DMSO () due to hydrogen-bond acceptance .
Q. Why do some studies report potent antimicrobial activity while others show no efficacy?
- Methodology :
- Re-evaluate MIC (minimum inhibitory concentration) assays using standardized strains (e.g., S. aureus ATCC 25923).
- Test under anaerobic vs. aerobic conditions, as the thioxothiazolidinone moiety may require oxidative activation .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the methyl ester group .
- Characterization : Cross-validate NMR data with computational predictions (e.g., ACD/Labs or MestReNova) .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., apoptosis assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
